Antimycin A3

Description

Historical Context and Discovery of Antimycin A3

The broader Antimycin A complex was first reported in the early 1950s, recognized for its potent antifungal properties. fermentek.comtoku-e.com The specific component, this compound, also known as blastmycin, was first isolated in 1957 from a strain of Streptomyces blastmyceticus found in Japanese soil. drugfuture.com A year later, in 1958, it was further separated from the antimycin complex and its identity as this compound was confirmed in 1959. drugfuture.comtoku-e.combioaustralis.com This discovery was part of a broader effort to identify and characterize antibiotic substances from microbial sources. The initial isolation of the Antimycin A complex dates back to 1949. nih.gov

Natural Occurrence and Microbial Producers of this compound

This compound is a secondary metabolite produced by various species of the bacterial genus Streptomyces. wikipedia.org These bacteria are ubiquitous in diverse environments, and different strains have been identified as producers of antimycins. Originally isolated from Streptomyces blastmyceticus, this compound has since been found to be produced by other Streptomyces species isolated from various ecological niches, including terrestrial soil, mountain soil, and marine environments. toku-e.combioaustralis.commdpi.com For instance, Streptomyces sp. AZ-AR-262 from Egyptian soil and Streptomyces lusitanus from a marine source are also known producers of antimycins. mdpi.com The biosynthesis of antimycins is directed by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster. wikipedia.orgwhiterose.ac.uk

Classification and Structural Features of this compound within the Antimycin Complex

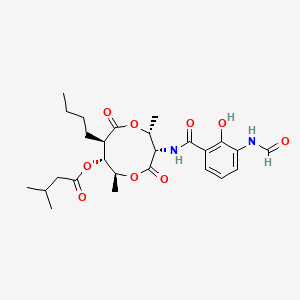

The antimycin A complex is comprised of several closely related compounds, with over 40 known members. d-nb.infobeilstein-journals.org The primary components are designated as Antimycin A1, A2, A3, and A4. fermentek.comtoku-e.com The general chemical structure of the antimycin complex consists of a nine-membered dilactone ring core linked via an amide bond to a 3-formamidosalicylic acid moiety. toku-e.comd-nb.info

The variation among the different antimycin A analogues, including this compound, arises from differences in the alkyl and acyl side chains attached to the dilactone ring. fermentek.comtoku-e.com Specifically, this compound is distinguished by its side chains: the R¹ group is a COCH₂CH(CH₃)₂ group, and the R² group is a (CH₂)₂CH₃ (butyl) group. beilstein-journals.org These structural variations influence the physical properties of the molecules. This compound is considered a more polar analogue compared to Antimycin A1 and A2. toku-e.combioaustralis.comagscientific.comcaymanchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 522-70-3 |

| Molecular Formula | C₂₆H₃₆N₂O₉ |

| Molecular Weight | 520.57 g/mol |

| Appearance | White solid |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poorly soluble in water. |

This table contains data sourced from multiple references. drugfuture.comtoku-e.combioaustralis.comscbt.com

Overview of Research Significance and Broad Biological Activities of this compound

This compound is a compound of significant interest in research due to its potent biological activities, which include antifungal, anthelmintic, insecticidal, antiviral, and antitumor properties. toku-e.combioaustralis.comagscientific.com Its primary and most well-studied mechanism of action is the potent inhibition of cellular respiration. scbt.com

This compound specifically targets the mitochondrial electron transport chain by binding to the Q(inner) site of Complex III (cytochrome bc1 or ubiquinol-cytochrome c oxidoreductase). caymanchem.comglpbio.comescholarship.org This binding event inhibits the oxidation of ubiquinol (B23937) to ubiquinone, thereby disrupting the Q-cycle and halting the flow of electrons. fermentek.comtoku-e.comwikipedia.org This disruption prevents the generation of ATP through oxidative phosphorylation. wikipedia.org Due to this specific inhibitory action, this compound is widely utilized as a bioprobe in studies of mitochondrial respiration. fermentek.com

Beyond its role as a respiratory inhibitor, this compound has been investigated for its potential in cancer research. It has been shown to induce apoptosis (programmed cell death) in cancer cells. scirp.org This activity is linked to its ability to inhibit the anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL. d-nb.info Interestingly, this inhibition appears to be independent of its effect on the respiratory chain. d-nb.info Research has also explored the development of this compound analogues with potentially enhanced anticancer activity. scirp.orgresearchgate.net

Table 2: Key Research Findings on this compound's Biological Activity

| Research Area | Finding | Reference(s) |

| Mitochondrial Respiration | Potent inhibitor of mitochondrial complex III, binding to the Q(inner) site. IC₅₀ = 38 nM in isolated rat liver mitochondria. | caymanchem.comglpbio.com |

| Enzyme Inhibition | Inhibits ATP-citrate lyase with a Kᵢ value of 60.1 µM. | caymanchem.comglpbio.com |

| Cancer Research | Induces apoptosis in cancer cells, particularly those overexpressing Bcl-2 proteins. | d-nb.infoscirp.org |

| Molecular Binding | Binds to a mutant form of Bcl-2 with a K₋d value of 0.82 µM. | caymanchem.comglpbio.com |

| Photosynthesis Research | Inhibits cyclic electron flow around photosystem I. | frontiersin.orgresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O9/c1-6-7-9-18-23(37-20(30)12-14(2)3)16(5)36-26(34)21(15(4)35-25(18)33)28-24(32)17-10-8-11-19(22(17)31)27-13-29/h8,10-11,13-16,18,21,23,31H,6-7,9,12H2,1-5H3,(H,27,29)(H,28,32)/t15-,16+,18-,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEVXUMVNWSNIG-PDPGNHKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037189 | |

| Record name | Antimycin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116095-17-1, 522-70-3, 58239-09-1 | |

| Record name | Antimycin A3b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116095171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimycin A3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Antimycin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2R-(2R*,3S*,6S*,7R*,8R*)]-8-butyl-3-(3-formamidosalicylamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIMYCIN A3B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YBD5W80B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Purothionin AII | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Mechanisms of Action of Antimycin A3

Direct Inhibition of Mitochondrial Electron Transport Chain by Antimycin A3

This compound exerts its inhibitory effects by directly interacting with a critical component of the mitochondrial electron transport chain, leading to a halt in cellular respiration. chemsrc.comcaymanchem.comwikipedia.org

Specific Binding to the Ubiquinol-Cytochrome c Oxidoreductase (Complex III) at the Q(inner) site

The primary molecular target of this compound is the ubiquinol-cytochrome c oxidoreductase, also known as Complex III or the cytochrome bc1 complex. researchgate.netlibretexts.org This enzyme plays a pivotal role in the electron transport chain, facilitating the transfer of electrons from ubiquinol (B23937) to cytochrome c. acs.org this compound binds with high specificity and potency to the quinone reduction site (Qi site) within Complex III. researchgate.netwikipedia.orgnih.gov This binding site is located near the heme bH component of cytochrome b. nih.gov The high affinity of this compound for the Qi site is demonstrated by its low dissociation constant (KD) of approximately 30 pM. nih.gov

Disruption of Electron Transfer within Cytochrome bc1 Complex

The binding of this compound to the Qi site effectively blocks the transfer of electrons within the cytochrome bc1 complex. researchgate.netresearchgate.net Specifically, it inhibits the oxidation of ubiquinol and the subsequent transfer of electrons to cytochrome c1. researchgate.netscirp.org This disruption interrupts the Q-cycle, a key process in which electrons are transferred from ubiquinol to cytochrome c, coupled with the translocation of protons across the inner mitochondrial membrane. wikipedia.orglibretexts.org By blocking the Qi site, this compound prevents the reoxidation of cytochrome b, causing an accumulation of reduced cytochrome b. nih.gov This halt in electron flow through Complex III effectively brings the entire electron transport chain to a standstill. wikipedia.org

Consequences of Complex III Inhibition on Mitochondrial Respiration

The inhibition of Complex III by this compound has profound consequences for mitochondrial respiration. The blockage of electron flow prevents the establishment of a proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP by ATP synthase. researchgate.netwikipedia.org Consequently, the production of cellular energy in the form of ATP is severely inhibited. wikipedia.org In isolated rat liver mitochondria, this compound has been shown to inhibit mitochondrial respiration with an IC50 of 38 nM. caymanchem.comcaymanchem.com This disruption of the proton motive force and ATP synthesis ultimately leads to a collapse of mitochondrial function. researchgate.net

This compound-Induced Reactive Oxygen Species (ROS) Generation

A significant consequence of the inhibition of Complex III by this compound is the increased production of reactive oxygen species (ROS), leading to oxidative stress. researchgate.net

Mechanisms of ROS Production by this compound in a Mitochondrial Context

The blockage of the electron transport chain at Complex III by this compound leads to an accumulation of electrons upstream. mdpi.com This buildup of reducing equivalents, particularly the semiquinone radical at the Qo site of Complex III, facilitates the transfer of electrons to molecular oxygen, generating superoxide (B77818) anions (O2•−). mdpi.com Antimycin A can specifically block the Qi site of Complex III, causing electrons to stall on the QH- at the Qo site, which can then react with oxygen to produce ROS. nih.gov The rate of superoxide production in the presence of Antimycin A shows a hyperbolic dependence on the oxygen level. wikipedia.org This enhanced generation of superoxide overwhelms the cell's antioxidant defense mechanisms. wikipedia.org

Cellular Responses to this compound-Mediated Oxidative Stress

The surge in ROS production induced by this compound triggers a state of oxidative stress within the cell. researchgate.net This oxidative stress can damage various cellular components, including lipids, proteins, and DNA. Cells respond to this stress through various mechanisms. For instance, in some cancer cells, the ROS produced due to mitochondrial damage can activate Glycogen (B147801) Synthase Kinase 3 α/β (GSK3α/β), which in turn promotes the degradation of the c-Myc oncoprotein, leading to an inhibition of cell growth. nih.gov However, if the level of oxidative stress is too high, it can overwhelm the cellular defense and repair systems, ultimately leading to programmed cell death, or apoptosis. researchgate.netresearchgate.net Studies have shown that Antimycin A-induced apoptosis is associated with the release of cytochrome c from the mitochondria and the activation of caspases. nih.gov

Table of Research Findings on this compound's Mechanism of Action

| Finding | Organism/System | Method | Key Result |

|---|---|---|---|

| Specific binding to Qi site | Bovine heart mitochondria | Crystallography | Revealed the precise binding pocket of Antimycin A in Complex III. |

| Inhibition of electron transfer | Rat liver mitochondria | Spectrophotometry | Demonstrated the blockage of electron flow from cytochrome b to cytochrome c1. researchgate.net |

| IC50 for respiration inhibition | Isolated rat liver mitochondria | Oxygen consumption measurement | The concentration of this compound required to inhibit mitochondrial respiration by 50% was determined to be 38 nM. caymanchem.comcaymanchem.com |

| Induction of ROS production | Cultured cells | Fluorescence microscopy | Showed a significant increase in mitochondrial superoxide levels upon this compound treatment. |

Table of Compound Names

| Compound Name |

|---|

| Antimycin A |

| This compound |

| ATP |

| Cytochrome b |

| Cytochrome bc1 complex |

| Cytochrome c |

| Cytochrome c1 |

| Glycogen Synthase Kinase 3 α/β |

| Superoxide |

| Ubiquinol |

| Ubiquinol-cytochrome c oxidoreductase |

Interactions of this compound with Anti-Apoptotic Bcl-2 Family Proteins

This compound has been identified as an inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.govaacrjournals.org This interaction is a key aspect of its mechanism of action, influencing cell survival and apoptosis. The following subsections delve into the specifics of this molecular engagement.

Binding to Bcl-2 and Bcl-xL Homology Domain 3 (BH3)-Binding Hydrophobic Groove

Computational modeling and molecular docking studies have predicted that this compound interacts with the hydrophobic surface groove of anti-apoptotic Bcl-2 proteins, the same site that binds pro-apoptotic BH3-only proteins. nih.govnih.govcore.ac.uk This groove, formed by the BH1, BH2, and BH3 domains, is crucial for the anti-apoptotic function of Bcl-2 and Bcl-xL. tandfonline.com The binding of this compound to this groove disrupts the protective effects of these proteins. tandfonline.comnih.gov

Mutational analyses have further substantiated the importance of this hydrophobic groove in the interaction with antimycin derivatives. For instance, specific mutations within the Bcl-xL hydrophobic groove have been shown to diminish or eliminate the apoptotic effects of 2-methoxy this compound, a derivative of this compound. tandfonline.com This highlights the critical role of the structural integrity of the BH3-binding pocket for the activity of these compounds. tandfonline.com

Competition with BH3 Peptides for Binding Sites

Experimental evidence demonstrates that this compound competitively binds to the same sites on Bcl-2 and Bcl-xL as pro-apoptotic BH3 peptides, such as those from the Bak protein. acs.orgnih.govacs.org By occupying the BH3-binding groove, this compound effectively displaces these pro-apoptotic partners, thereby neutralizing the anti-apoptotic function of Bcl-2 and Bcl-xL. nih.govacs.org This competitive inhibition is a central element of how this compound promotes apoptosis. It has been shown to interfere with the pore-forming ability of Bcl-xL in synthetic liposomes. core.ac.uk

Molecular Modeling and Docking Studies of this compound Interactions

Molecular docking simulations have been instrumental in elucidating the interaction between this compound and anti-apoptotic Bcl-2 proteins. core.ac.uknih.gov These computational studies consistently show that this compound and its analogues can fit into the hydrophobic grooves of both Bcl-2 and Bcl-xL. nih.gov

In one such study, various analogues of this compound were designed and docked with the Bcl-2 protein. The results indicated that certain analogues, particularly those with an 18-membered tetralactone or tetraol core, exhibited stronger hydrogen bond interactions and a more stable conformation within the catalytic site of Bcl-2 compared to the parent this compound. scirp.orgscirp.org These findings suggest that the specific chemical structure of the antimycin molecule plays a significant role in its binding affinity and inhibitory activity. scirp.org The catalytic site of Bcl-2 in breast cancer cells has been identified to include several key amino acid residues, and interaction with these sites can alter the protein's conformation and reduce its activity. scirp.org

| Study Focus | Key Findings | Interacting Residues/Regions |

| This compound Analogue Design and Docking | Analogues with 18-membered tetralactone and tetraol cores showed enhanced binding affinity and inhibitory potential against Bcl-2. scirp.orgscirp.org | Catalytic site of Bcl-2 including Arg10, Glu11, Met14, Trp28, Asp29, Ala30, Gly31, Asp32, Val34, Glu46, Asn37, Asp168, and Ala171. scirp.org |

| Competitive Binding | Antimycin A competes with Bak BH3 peptides for binding to the hydrophobic groove of Bcl-2 and Bcl-xL. nih.govacs.org | BH3-binding hydrophobic groove. nih.govnih.gov |

| Mutational Analysis | Mutations in the Bcl-xL hydrophobic groove (e.g., F97W, A142L, F146L) reduced the apoptotic effect of a 2-methoxy this compound. tandfonline.com | Hydrophobic groove formed by BH1, BH2, and BH3 domains. tandfonline.com |

Inhibition of ATP-Citrate Lyase by this compound

In addition to its effects on Bcl-2 family proteins, this compound has been identified as an inhibitor of ATP-citrate lyase (ACLY). deakin.edu.aunih.gov ACLY is a crucial enzyme in cellular metabolism, responsible for converting citrate (B86180) into acetyl-CoA, a key precursor for fatty acid and cholesterol biosynthesis. deakin.edu.aunih.gov

Studies have shown that this compound, along with other antimycin analogues, inhibits ACLY with Ki values ranging from 4 to 60 µM against the substrate magnesium citrate. deakin.edu.aunih.gov This inhibitory action is significant as ACLY is often overexpressed in cancer cells, linking glucose metabolism to lipid synthesis and promoting tumor growth. nih.gov

| Antimycin Analogue | Reported ACLY Inhibition (Ki value) |

| Antimycin A2 | ~4 µM unipi.it |

| Antimycin A8 | ~4 µM unipi.it |

| Other Antimycin Analogues | 4 to 60 µM deakin.edu.aunih.gov |

Effects of this compound on Chloroplastic Electron Transport

This compound is also known to be a potent inhibitor of specific electron transport pathways within chloroplasts, the site of photosynthesis in plant cells. researchgate.net

Inhibition of Cyclic Electron Flow Around Photosystem I (CEF-PSI)

This compound is widely used as an inhibitor of the cyclic electron flow (CEF) around Photosystem I (PSI). researchgate.netresearchmap.jpnih.gov This pathway is essential for generating ATP under certain conditions. nih.gov this compound specifically targets the PROTON GRADIENT REGULATION 5 (PGR5)- and PGR5-like PHOTOSYNTHETIC PHENOTYPE 1 (PGRL1)-dependent CEF pathway. nih.govnih.gov The likely site of inhibition is the PGR5-PGRL1 protein complex. nih.govandreiherdean.com

Interaction with Proton Gradient Regulation (PGR5) and PGRL1 Proteins

This compound is recognized as an inhibitor of the cyclic electron transport around photosystem I (PSI) in chloroplasts. researchgate.netnih.gov This inhibitory action specifically targets the PROTON GRADIENT REGULATION 5 (PGR5) and PGR5-like 1 (PGRL1) proteins, which are essential components of a major pathway of cyclic electron flow (CEF). researchgate.netnih.govfrontiersin.org The interaction of this compound with the PGR5-PGRL1 protein complex disrupts the transfer of electrons from ferredoxin (Fd) to plastoquinone (B1678516) (PQ). nih.govandreiherdean.com

Biochemical analyses have demonstrated that the PGR5 and PGRL1 proteins physically interact with each other and are associated with the PSI complex. nih.govfrontiersin.org It is proposed that the PGR5-PGRL1 complex functions as a ferredoxin-plastoquinone reductase (FQR). nih.gov this compound likely interferes with this reductase activity, thereby inhibiting the PGR5-PGRL1-dependent CEF pathway. researchgate.netandreiherdean.com While the precise binding site of this compound within the complex remains to be fully elucidated, evidence suggests that it is not analogous to its binding site in the mitochondrial cytochrome b6f complex. andreiherdean.com A single amino acid mutation in the PGR5 protein has been shown to confer resistance to Antimycin A, highlighting the specificity of the interaction. andreiherdean.com

It is important to note that the concentration of Antimycin A required to inhibit the PGR5-PGRL1-dependent CEF is significantly higher (10-100 times) than that needed to inhibit the mitochondrial respiratory chain. researchgate.net This difference in potency underscores the distinct nature of its inhibitory mechanism in chloroplasts compared to mitochondria.

Modulation of Electron Transfer within Photosystem II (PSII) by Antimycin A

While primarily known for its effects on PSI-mediated cyclic electron flow, Antimycin A also exerts direct effects on Photosystem II (PSII). oup.comnih.gov Studies using isolated spinach PSII membranes and thylakoid membranes from various organisms have revealed that Antimycin A can inhibit electron transport within PSII. oup.comnih.gov

Specifically, Antimycin A affects the acceptor side of PSII. oup.comnih.govbiorxiv.org This is evidenced by alterations in the reoxidation kinetics of the primary quinone acceptor, QA-. oup.com The presence of Antimycin A slows down the reoxidation of QA-, indicating a disruption in the electron transfer chain within PSII. oup.com This effect is observed independently of its action on the PGR5-dependent CEF pathway, as it occurs in isolated PSII membranes where CEF-PSI components are absent. oup.comnih.gov

Furthermore, in the presence of herbicides that bind to the QB site of PSII, Antimycin A treatment leads to significant photodamage, even after a single turnover flash of light. oup.comnih.gov This suggests that Antimycin A sensitizes PSII to light-induced damage under specific conditions. These findings indicate that the effects of Antimycin A on PSII are not negligible and should be considered when using it as a specific inhibitor of PGR5-dependent CEF. oup.comnih.govbiorxiv.org Interestingly, the commercially available component this compound has been shown to inhibit PGR5-dependent CEF-PSI without having notable effects on PSII, suggesting it may be a more specific inhibitor for studying this pathway. oup.comnih.govbiorxiv.org

Modulation of c-Myc Degradation by Antimycin A

Antimycin A has been identified as a modulator of the degradation of the oncoprotein c-Myc. nih.govnih.gov Elevated levels of c-Myc are associated with various cancers, making its regulation a target for therapeutic intervention. nih.govnih.govfredhutch.org Antimycin A promotes the degradation of the c-Myc protein through a proteasome-mediated pathway. nih.govnih.gov

The mechanism involves the generation of reactive oxygen species (ROS) from damaged mitochondria, a known effect of Antimycin A's inhibition of the mitochondrial electron transport chain. nih.govnih.gov This increase in ROS leads to the activation of Glycogen Synthase Kinase 3 (GSK3). nih.gov Activated GSK3 then phosphorylates c-Myc at threonine-58 (T58). nih.govfredhutch.org The phosphorylation of T58 is a critical signal that promotes the ubiquitination of c-Myc, marking it for degradation by the proteasome. nih.govfredhutch.org

Cellular and Subcellular Effects of Antimycin A3

Antimycin A3-Induced Apoptosis in Research Models

This compound has been demonstrated to induce apoptosis in various research models, including cancer cell lines. acs.orgscirp.org For instance, it has been shown to inhibit the growth of HeLa cells and HCT-116 colorectal cancer cells by triggering programmed cell death. nih.govresearchgate.net The pro-apoptotic activity of this compound is a focal point of research, particularly in the context of cancer therapy, where it has been observed to selectively kill cancer cells with high expression levels of anti-apoptotic proteins like Bcl-2. scirp.org A derivative, 2-methoxy-antimycin A3, has shown promise in killing mesothelioma cancer cells preferentially over normal cells. nih.gov

Table 1: Research Models of this compound-Induced Apoptosis

| Cell Line | Key Findings |

| As4.1 Juxtaglomerular Cells | Antimycin A induced apoptosis. acs.org |

| HCT-116 Colorectal Cancer Cells | Antimycin A inhibited cell proliferation and induced apoptosis. nih.gov |

| HeLa Cells | Antimycin A inhibited cell growth via apoptosis. scirp.orgresearchgate.net |

| Mesothelioma Cells | 2-methoxy-antimycin A3, a derivative, was effective in killing these cancer cells. nih.govtandfonline.com |

| HL-60 Cells | Antimycin A induced apoptotic-like cell death. researchgate.netnih.gov |

Activation of Intrinsic Apoptotic Pathways

This compound primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis. thermofisher.com This pathway is initiated by intracellular stresses, such as those generated by the inhibition of the mETC. thermofisher.comcreative-diagnostics.com A key event in this pathway is the permeabilization of the outer mitochondrial membrane, which is regulated by the Bcl-2 family of proteins. mdpi.com Antimycin A has been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax in HeLa cells. researchgate.net Furthermore, molecular docking studies have indicated that this compound can bind directly to the hydrophobic grooves of both Bcl-2 and the related anti-apoptotic protein Bcl-xL. nih.gov This interaction is thought to disrupt their function, thereby promoting apoptosis. acs.orgnih.gov The release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol is a critical step that follows mitochondrial membrane perturbation. creative-diagnostics.commdpi.com

Role of Mitochondrial Permeability Transition Pore (mPTP)

The mitochondrial permeability transition pore (mPTP) is a non-selective channel in the inner mitochondrial membrane that can be triggered to open by various stimuli, including high levels of calcium and oxidative stress. nih.govresearchmap.jp Sustained opening of the mPTP leads to mitochondrial swelling, uncoupling of oxidative phosphorylation, and ultimately, cell death through necrosis or apoptosis. researchmap.jpkup.at The production of reactive oxygen species (ROS) and mitochondrial membrane depolarization caused by Antimycin A can lead to the opening of the mPTP, thereby contributing to apoptosis. researchgate.net The opening of the mPTP can facilitate the release of pro-apoptotic proteins from the mitochondrial intermembrane space, a crucial event in the intrinsic apoptotic pathway. kup.atnih.gov The mPTP is considered a critical regulator in the balance between cell survival and cell death. microbialcell.com

Caspase Activation and Signaling Cascades

The activation of caspases, a family of cysteine proteases, is a central event in the execution phase of apoptosis. thermofisher.com The intrinsic pathway typically involves the activation of initiator caspase-9, which then activates executioner caspases like caspase-3. mdpi.comresearchgate.net this compound treatment has been shown to lead to the activation of caspase-3 in several cell models. nih.govtandfonline.com In HCT-116 cells, Antimycin A treatment resulted in the upregulation of the caspase-9 gene and was confirmed to involve caspase-3 in the apoptotic process. nih.gov However, research in HL-60 cells has revealed a more complex scenario, where Antimycin A-induced apoptosis could proceed even when caspase-9 was inhibited, suggesting the involvement of alternative pathways, potentially involving caspase-8 activation. nih.gov This highlights that the specific signaling cascades activated by this compound can be cell-type dependent. nih.gov In some instances, Antimycin A-induced cell death has been shown to be independent of caspase-3 activation and cytochrome c release, instead relying on the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus. researchgate.net

This compound and Autophagy Modulation

Autophagy is a cellular catabolic process responsible for the degradation of damaged organelles and long-lived proteins. nih.govnih.gov It is a fundamental process for maintaining cellular homeostasis and can have a dual role in either promoting cell survival or contributing to cell death. tavernarakislab.gr

Interplay Between this compound-Induced Apoptosis and Autophagy Pathways

The relationship between apoptosis and autophagy is complex, with significant crosstalk between the two pathways. nih.gov Often, the same stress signals can trigger both processes. nih.gov Generally, autophagy is considered a pro-survival mechanism that can block the induction of apoptosis. nih.gov However, under certain conditions, autophagy can contribute to or even trigger cell death. nih.gov

In the context of this compound, which both induces apoptosis and inhibits autophagy, the interplay is particularly intricate. The inhibition of the pro-survival autophagic pathway by Antimycin A could potentially sensitize cells to its pro-apoptotic effects. There are several points of intersection between the two pathways. For instance, the anti-apoptotic protein Bcl-2 not only inhibits apoptosis but also suppresses autophagy by binding to the autophagy-related protein Beclin 1. nih.gov By binding to Bcl-2, this compound could potentially disrupt this interaction, thereby influencing both pathways. nih.gov Furthermore, some studies suggest that apoptosis can act as an upstream mediator of autophagy, while in other contexts, autophagy can drive apoptosis. oncotarget.com The precise nature of the interplay between this compound-induced apoptosis and autophagy inhibition likely depends on the specific cellular context and the experimental conditions.

Impact on Cellular Energy Homeostasis and Metabolic Reprogramming

This compound profoundly disrupts cellular energy homeostasis by targeting complex III (cytochrome c reductase) of the mitochondrial electron transport chain. researchgate.net This inhibition blocks the transfer of electrons between cytochrome b and cytochrome c, leading to a halt in oxidative phosphorylation and a subsequent decrease in ATP synthesis. iiarjournals.orgresearchgate.net The disruption of the electron transport chain also leads to a collapse of the mitochondrial membrane potential. iiarjournals.org

This primary insult on mitochondrial respiration forces cells to undergo metabolic reprogramming to survive. Key observations include:

Inhibition of Respiration: this compound is a potent inhibitor of mitochondrial respiration. science.gov Studies using Seahorse XF analysis, a technology that measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), have demonstrated a significant reduction in ATP-coupled respiration, maximal respiration, and proton leak in cells treated with Antimycin A. mdpi.com

Induction of Oxidative Stress: A major consequence of blocking the electron transport chain at complex III is the increased production of reactive oxygen species (ROS), particularly superoxide (B77818) radicals. iiarjournals.orgnih.gov This surge in ROS contributes to oxidative stress, which can damage cellular components and trigger various signaling pathways. nih.gov

Glutathione (B108866) Depletion: The increased oxidative stress can lead to the depletion of cellular antioxidants, such as glutathione (GSH), which is crucial for detoxifying ROS. iiarjournals.org

Table 1: Impact of Antimycin A on Cellular Respiration Parameters This table is interactive. Users can sort and filter the data.

| Parameter | Effect of Antimycin A | Experimental Context | Reference |

|---|---|---|---|

| ATP-coupled Respiration | Significant Reduction | Tamoxifen-Resistant Breast Cancer Cells (TamR/TetOn-AAA) | mdpi.com |

| Maximal Respiration | Significant Reduction | Tamoxifen-Resistant Breast Cancer Cells (TamR/TetOn-AAA) | mdpi.com |

| Proton Leak | Significant Reduction | Tamoxifen-Resistant Breast Cancer Cells (TamR/TetOn-AAA) | mdpi.com |

| Oxygen Consumption Rate (OCR) | Counteracted Increase | Tamoxifen-Resistant Breast Cancer Cells (TamR/TetOn-AAA) | mdpi.com |

| Extracellular Acidification Rate (ECAR) | Counteracted Increase | Tamoxifen-Resistant Breast Cancer Cells (TamR/TetOn-AAA) | mdpi.com |

Effects on Cell Cycle Progression

The disruption of cellular energy metabolism and the induction of oxidative stress by this compound have direct consequences on cell cycle progression. The specific effects can vary depending on the cell type and the concentration of this compound used.

G1 Phase Arrest: In some cell lines, such as human pulmonary adenocarcinoma A549 cells, Antimycin A has been shown to induce a G1 phase arrest of the cell cycle. researchgate.net This blockage of the G1-S transition prevents cells from entering the DNA synthesis phase. researchgate.net

S Phase Arrest: In other cell types, like HeLa cells, Antimycin A treatment leads to a significant S phase arrest. spandidos-publications.comnih.gov This suggests that the compound can interfere with DNA replication.

Modulation of Cell Cycle Regulatory Proteins: The observed cell cycle arrests are associated with changes in the expression and activity of key cell cycle regulatory proteins. For example, in HeLa cells, lower concentrations of Antimycin A increased the expression of CDK6, cyclin D1, cyclin E, cyclin A, and cyclin B, while higher concentrations decreased their expression. nih.gov The phosphorylation of the Retinoblastoma (Rb) protein, a critical regulator of the G1/S transition, is also affected. nih.gov

Table 2: Effects of Antimycin A on Cell Cycle Progression in Different Cell Lines This table is interactive. Users can sort and filter the data.

| Cell Line | Observed Effect | Associated Molecular Changes | Reference |

|---|---|---|---|

| Human Lung Cancer A549 Cells | G1 Arrest | - | researchgate.net |

| HeLa Cells | S Phase Arrest | Altered expression of CDK6, cyclins D1, E, A, B; Changes in Rb phosphorylation | nih.gov |

| Retinal Progenitors | Block of G1-S transition; Slowed S phase progression | - | researchgate.net |

Modulation of Key Signal Transduction Pathways by this compound

This compound, primarily through its ability to induce ROS production, modulates several critical signal transduction pathways that govern cell survival, apoptosis, and proliferation.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK1/2, JNK/SAPK, and p38, are major responders to cellular stress. iiarjournals.org ROS generated by Antimycin A treatment can strongly activate JNK and p38, which are often associated with pro-apoptotic signaling. iiarjournals.org Conversely, the ERK pathway, which is typically pro-survival, can also be activated by ROS. iiarjournals.org The ultimate cellular outcome depends on the balance of these opposing signals.

Bcl-2 Family Proteins: Antimycin A has been shown to inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL. researchgate.netacs.org This inhibition promotes apoptosis by preventing Bcl-2/Bcl-xL from sequestering pro-apoptotic proteins like Bak and Bax. acs.org In silico molecular docking studies have suggested that this compound and its analogs can directly interact with and inhibit Bcl-xL and another anti-apoptotic protein, Mcl-1. researchgate.net

c-Myc Degradation: Antimycin A can accelerate the degradation of the oncoprotein c-Myc. nih.gov This effect is mediated by the activation of glycogen (B147801) synthase kinase 3 (GSK3) by ROS. nih.gov The degradation of c-Myc contributes to the growth-inhibitory effects of Antimycin A in cancer cells. nih.gov

Biosynthesis and Derivatization of Antimycin A3 and Analogs

Elucidation of the Antimycin Biosynthetic Pathway

Significant progress has been made in elucidating the biosynthetic pathway responsible for antimycin production since the discovery of the relevant gene clusters. beilstein-journals.orgd-nb.infonih.gov The pathway involves a hybrid system utilizing both non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. beilstein-journals.orgd-nb.infonih.govnih.gov

Antimycins are synthesized by a hybrid NRPS/PKS assembly line. beilstein-journals.orgd-nb.infonih.govnih.gov This multi-enzymatic complex is responsible for assembling the depsipeptide structure, incorporating both amino acid-derived units (handled by NRPS modules) and acetate-derived units (handled by PKS modules). The core dilactone structure of antimycins is built by this assembly line. beilstein-journals.orgd-nb.info Specifically, the di-modular NRPS, AntC, and the unimodular PKS, AntD, comprise the core NRPS-PKS assembly line. whiterose.ac.uk The PKS unit, AntD, possesses domains including KS (ketosynthase), AT (acyltransferase), ACP (acyl carrier protein), and TE (thioesterase). d-nb.info The AT domain in AntD is noted for its promiscuity, accepting multiple acylmalonyl-CoAs, which contributes to the chemical diversity at the R2 position of the antimycin structure. d-nb.info

The biosynthesis of antimycins utilizes several precursor molecules. A key and unusual starter unit is 3-formamidosalicylic acid (3-FSA). nih.govwhiterose.ac.ukescholarship.orgresearchgate.netacs.org The biosynthesis of this moiety is specified by a set of genes within the ant cluster. whiterose.ac.uk The process begins with the opening of the indole (B1671886) ring of tryptophan by a pathway-specific tryptophan-2,3-dioxygenase, AntN, producing N-formyl-L-kynurenine. beilstein-journals.orgd-nb.infobeilstein-journals.org For certain ant gene cluster forms (L-form), N-formyl-L-kynurenine is likely converted to anthranilate by the pathway-specific kynureninase, AntP. d-nb.infobeilstein-journals.org In S-form clusters lacking AntP, kynureninase from primary tryptophan metabolism is likely utilized. d-nb.infobeilstein-journals.org

Anthranilic acid is then activated by AntF and loaded onto the peptidyl carrier protein (PCP) AntG. escholarship.orgacs.org The resulting anthraniloyl-S-AntG undergoes oxidation and rearrangement catalyzed by the AntHIJKL proteins, followed by formylation promoted by AntO to generate the 3-formamidosalicylate starter unit. escholarship.orgacs.org The AntFGHIJKLNO proteins collectively encode the biosynthetic pathway for the 3-aminosalicylate-CoA starter unit. nih.gov

Beyond the 3-FSA starter unit, L-threonine, pyruvate, and alkylmalonyl-CoA units are incorporated into the antimycin structure by the NRPS-PKS assembly line. nih.govresearchgate.netresearchgate.net AntE, a crotonyl-CoA reductase homologue, biosynthesizes "unusual" acylmalonyl-CoAs utilized as PKS extender units, further contributing to diversity at the R2 position. d-nb.info AntM is a discrete ketoreductase homologue. nih.gov AntB is a discrete acyltransferase that catalyzes a transesterification reaction, forming the C-8 acyloxyl moiety and generating chemical diversity at the R1 position. acs.orgbeilstein-journals.org This reaction likely occurs after the assembly of the dilactone core. beilstein-journals.org

The genes responsible for antimycin biosynthesis are organized into biosynthetic gene clusters (ant BGCs). beilstein-journals.orgd-nb.infowhiterose.ac.uknih.govmit.edunih.govresearchgate.netasm.orgresearchgate.netnih.gov In Streptomyces albus, the ant BGC is approximately 25 kb in size and composed of 15 genes organized into four polycistronic operons: antBA, antCDE, antGF, and antHIJKLMNO. mit.edunih.govresearchgate.netasm.org

Analysis of ant BGCs in different Actinobacteria taxa has revealed up to four distinct architectures based on the presence or absence of the cluster-situated genes antP (encoding a kynureninase) and antQ (encoding a phosphopantetheinyl transferase). whiterose.ac.uk These architectures are classified as short-form (S-form, 15 genes), intermediate-form (IQ- or IP-form, 16 genes), and long-form (L-form, 17 genes). whiterose.ac.uk Despite these variations, the organization of genes within these ant BGCs shows high synteny. whiterose.ac.uk

Identification of Precursor Molecules and Enzymatic Steps (e.g., Tryptophan Conversion to 3-Formamidosalicylic Acid)

Regulation of Antimycin Biosynthesis

The production of antimycins is a regulated process, linked to the developmental cycle of the producing Streptomyces species. beilstein-journals.org Regulation involves both cluster-situated and external factors. beilstein-journals.orgmit.edunih.govresearchgate.netasm.org

A key regulator encoded within the ant gene cluster is σAntA, an orphan extracytoplasmic function (ECF) RNA polymerase sigma factor. nih.govmit.eduresearchgate.netasm.orgfrontiersin.org σAntA is highly conserved in antimycin-producing strains and represents a new sub-family of ECF sigma factors found specifically in these organisms. nih.govresearchgate.net

σAntA plays a crucial role in activating the transcription of specific ant operons, namely antGF and antHIJKLMNO. whiterose.ac.uknih.govmit.edunih.govresearchgate.netasm.org These operons encode the machinery for the biosynthesis of the unusual precursor 3-aminosalicylate, which is essential for antimycin production. nih.govresearchgate.net Deletion of the antA gene has been shown to abolish antimycin production. nih.gov

Unlike typical ECF sigma factors, σAntA is considered an "orphan" as it lacks a cognate anti-sigma factor to regulate its activity. mit.eduasm.orgfrontiersin.org Research suggests that the abundance of σAntA is controlled by the ClpXP protease, providing an alternative regulatory mechanism. mit.eduasm.org The C-terminal Ala-Ala motif found in most σAntA proteins is implicated as a recognition signal for ClpXP-mediated degradation. mit.eduasm.org

The ant gene cluster in Streptomyces albus is organized into four transcriptional units: antBA, antCDE, antGF, and antHIJKLMNO. nih.govmit.eduresearchgate.net While σAntA directly regulates the antGF and antHIJKLMNO operons, the expression of antBA and antCDE is controlled by regulator(s) encoded outside the ant cluster. beilstein-journals.orgnih.govnih.govresearchgate.net

Interestingly, antimycin biosynthesis can be coordinately regulated with other biosynthetic pathways. In Streptomyces albus S4, the expression of the ant BGC is regulated by FscRI, a LuxR-family regulator situated within the candicidin (B1668254) biosynthetic gene cluster. whiterose.ac.ukmit.edunih.govasm.org FscRI activates the transcription of the antBA and antCDE operons. mit.edunih.govasm.org This co-regulation highlights the intricate network of control mechanisms governing secondary metabolite production in Streptomyces.

Derivatization of Antimycin A3

The core structure of this compound, with its unique dilactone and 3-formamidosalicylic acid moieties, provides opportunities for derivatization. Synthetic derivatives have been explored to modify the biological properties of antimycins. For instance, 2-methoxythis compound is a synthetic derivative that does not inhibit the respiratory chain but retains the ability to promote apoptosis in cells over-producing Bcl-2-related proteins. beilstein-journals.orgd-nb.infonih.govresearchgate.netacs.org

Chemical modifications, such as N-transacylation reactions, have been employed for site-specific functionalization of the antimycin A scaffold, leading to novel derivatives. acs.orgacs.org These approaches, along with potential combinatorial biosynthesis strategies utilizing engineered ant gene clusters or heterologous expression systems, offer avenues for generating a diverse range of antimycin analogs with potentially altered or improved pharmacological properties. escholarship.orgresearchgate.net

Role of Orphan ECF RNA Polymerase Sigma Factor σAntA

Structural Diversity and Analogs of this compound

The antimycin family comprises over 40 members, all sharing a common structural skeleton consisting of a macrocyclic ring linked by an amide bond to a 3-formamidosalicylate unit. These compounds primarily differ in the size of their macrolactone rings and the nature of the acyl and alkyl side chains attached to the dilactone core. This compound is specifically characterized by an isovaleryl group at one position and a butyl group at another on the dilactone ring. d-nb.infowhiterose.ac.uk

Identification and Characterization of Naturally Occurring Antimycin Analogs

Antimycins are produced by filamentous actinomycete bacteria, notably various Streptomyces species. nih.govnih.gov The structural diversity observed in naturally occurring antimycin analogs arises from variations in the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly lines involved in their biosynthesis. nih.govnih.gov Different Streptomyces strains can produce distinct profiles of antimycin analogs. For instance, Antimycin A2 has been reported in Streptomyces argillaceus, while Antimycin A4 has been found in Streptomyces wadayamensis and Streptomyces albidoflavus. nih.govnih.govnih.gov Other related natural products with similar structural features or biological activities include Blastmycin (which is synonymous with this compound), Aureothricin, Ossamycin, Fugomycin, and Venturicidin, although their precise structural relationships and co-occurrence with specific antimycin A forms can vary. wikipedia.orgscbt.comnih.gov Oligomycin (B223565) is another macrolide antibiotic produced by Streptomyces diastatochromogenes that inhibits mitochondrial ATP synthase, distinct from the cytochrome c reductase target of antimycins. fishersci.canih.govnih.govuni.lu

Chemical Synthesis of this compound Derivatives

Chemical synthesis has been employed to create this compound derivatives and analogs, allowing for modifications to the core structure and side chains. Improved synthetic routes for this compound have been developed, often involving strategies for the suitable lactonization of key intermediates. oup.com For example, the synthesis can involve starting materials like derivatives of methyl 2-C-butyl-2,5-dideoxy-β-L-arabinofuranoside, followed by a series of reactions including hydrolysis, reduction, tritylation, acylation, detritylation, oxidation, and de-t-butylation to yield hydroxy ester acids that can then be lactonized. oup.com Chemical derivatization has also been used to generate novel analogs with modified properties. One approach involves expanding the nine-membered dilactone ring of this compound to an 18-membered macrocyclic tetralactone ring in the analogs. f1000research.com These syntheses often commence from readily available starting materials like Boc-L-Threonine and utilize reactions such as esterification, ring-closing metathesis, amidation, and asymmetric dihydroxylation. f1000research.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound affect its biological activity. Research has indicated that the anticancer activity of this compound is significantly dependent on the presence of the hydroxyl group, the amide bond, and the 3-formamido group within the molecule. researchgate.netinnovareacademics.in The nine-membered dilactone core, while characteristic, has been shown to be less essential for anticancer activity compared to the 3-formamidosalicylyl moiety. innovareacademics.in This suggests that the dilactone core can potentially be modified while retaining or even enhancing certain biological activities. Studies on different antimycin-type depsipeptides have revealed that only the 9-membered antimycins effectively disrupt the Bcl-xL–BH3 interaction, and the length of the antimycin side chain can influence this activity. andrewslab.ca The 3-formamidosalicylate unit has been identified as a key pharmacophore responsible for inhibiting K-Ras plasma membrane localization, an activity observed in antimycin, neoantimycin, and respirantin (B1256721). nih.gov The N-formyl group has been linked to the respiration inhibition activity of antimycin and the anticancer activity of neoantimycin. nih.gov

SAR studies often involve the synthesis and evaluation of a series of analogs with specific structural changes. For instance, open-chain analogs of this compound have been synthesized and evaluated, demonstrating that the presence of a stereocenter and a hydroxylated open-chain moiety can improve anti-colorectal cancer activity. innovareacademics.in

Rational Design of this compound Analogs with Modified Selectivity or Potency

Based on SAR studies, rational design approaches aim to create this compound analogs with improved selectivity or potency for specific biological targets. Since the nine-membered dilactone core is less critical for some activities, it can be a target for modification to potentially enhance anticancer activity or alter target specificity. innovareacademics.in For example, modifying the dilactone core with an 18-membered macrocyclic tetralactone ring has led to analogs with potent anticancer activity against certain cell lines. researchgate.net

Computational molecular docking studies have been employed in the rational design process to simulate the interaction of this compound analogs with target proteins like the anti-apoptotic protein Bcl-2. jscimedcentral.com These studies can help predict the binding affinity and stability of the analog-protein complex, guiding the synthesis of promising candidates. Analogs with an 18-membered tetraol core have shown stronger hydrogen bond interactions and greater inhibitory activity on the catalytic site of Bcl-2 compared to native this compound in computational models. jscimedcentral.com The rational design process leverages the understanding of key structural features responsible for desired activities to create novel compounds with potentially improved therapeutic profiles.

Bioengineering Approaches for this compound Production and Diversification

Bioengineering offers powerful tools to enhance the production of this compound and create novel analogs through manipulation of the biosynthetic machinery. The biosynthesis of antimycins is directed by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line encoded by a gene cluster. nih.govnih.gov

Pathway Engineering for Novel this compound Analogs

Pathway engineering represents a powerful strategy for generating novel analogs of natural products like this compound, particularly given the structural complexity that makes chemical synthesis challenging and the limitations associated with slow-growing native producers. Antimycin-type depsipeptides are synthesized by a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line, which offers multiple points for manipulation and diversification acs.orgresearchgate.netescholarship.orgnih.govescholarship.orgwhiterose.ac.uk.

One key approach in pathway engineering involves the heterologous expression of the antimycin biosynthetic gene cluster (BGC) in more genetically tractable and faster-growing hosts, such as Escherichia coli or engineered Streptomyces strains acs.orgresearchgate.netescholarship.orgnih.govescholarship.orgacs.org. Reconstituting the biosynthesis in a heterologous host provides a platform for systematic genetic manipulation and combinatorial biosynthesis to generate diverse antimycin analogs acs.orgresearchgate.netescholarship.orgnih.govescholarship.org. For instance, the successful reconstitution of antimycin biosynthesis in E. coli has paved the way for the facile generation of novel and diverse antimycin analogs through combinatorial biosynthesis acs.orgresearchgate.netescholarship.orgnih.govescholarship.org. Similarly, the biosynthesis of respirantin, an 18-membered antimycin-type depsipeptide, has been reconstituted in Streptomyces albus, serving as a platform for diversification through PKS engineering, biocatalysis, and chemical derivatization nih.gov.

Engineering efforts often target specific components of the NRPS-PKS assembly line or the supply of precursor molecules. The antimycin BGC encodes proteins involved in the biosynthesis of the 3-formamidosalicylate (3-FAS) starter unit and the assembly of the depsipeptide core researchgate.netescholarship.orgwhiterose.ac.uknih.gov. The structural diversity in the antimycin family, particularly at the C-7 alkyl chain and C-8 acyloxy positions, arises from the promiscuity of certain biosynthetic enzymes, such as the acyltransferase AntB and the PKS module responsible for incorporating extender units nih.govnih.govrsc.orgwhiterose.ac.uk.

Manipulating the PKS modules, particularly the acyltransferase (AT) domains responsible for selecting and incorporating extender units, is a common strategy for generating alkyl chain variations in antimycin analogs nih.govrsc.orgwhiterose.ac.uk. While engineering AT domains alone has shown limited efficiency in switching extender unit incorporation for larger ring sizes like the 15-membered neoantimycins and 18-membered respirantins, it has been successful in generating analogs, albeit sometimes with low efficiency nih.govrsc.orgwhiterose.ac.uk. Studies have shown that supplying alternative starter units or incorporating alternative extender units can expand the structural diversity of natural product derivatives rsc.org. For example, an atypical acyl-CoA synthetase (UkaQ) from the UK-2A biosynthetic pathway, which naturally lacks a key regulatory lysine (B10760008) residue, has been engineered to synthesize a variety of acyl-CoAs. Combining this with permissive carboxylases has allowed the production of diverse polyketide extender units and the generation of novel halogenbenzyl-containing antimycin analogs via an engineered pathway researchgate.net.

Another area of focus is engineering the biosynthesis of the 3-formamidosalicylate pharmacophore, the unusual starter unit for antimycins acs.orgresearchgate.netescholarship.orgnih.govescholarship.org. Heterologous expression of different combinations of ant genes in E. coli has helped confirm the functions of modification enzymes (AntHIJKL and AntO) involved in 3-FAS biosynthesis and provides a route for generating novel analogs through combinatorial biosynthesis acs.orgresearchgate.netescholarship.orgnih.govescholarship.org. Increasing the flux of the precursor molecule anthranilate by manipulating enzymes like the tryptophan-2,3-dioxygenase (AntN) can also enhance antimycin production escholarship.orgwhiterose.ac.uknih.govd-nb.info.

Furthermore, understanding the regulatory mechanisms governing antimycin biosynthesis, such as the role of the orphan ECF RNA polymerase sigma factor σAntA, can inform engineering strategies to optimize production and potentially unlock the biosynthesis of novel analogs from silent gene clusters whiterose.ac.uknih.govnih.govnih.gov.

Detailed research findings often involve identifying and characterizing the specific enzymes and genes responsible for different steps in the biosynthetic pathway and then modifying them to alter substrate specificity or catalytic activity nih.govrsc.orgwhiterose.ac.ukresearchgate.net. For instance, studies have investigated the substrate promiscuity of enzymes like AntE, a crotonyl-CoA reductase, showing its tolerance towards various substituted malonyl-CoAs, which can lead to the biosynthesis of antimycins with different alkyl and aromatic substitutions rsc.org.

Pathway engineering efforts have successfully generated a range of novel antimycin analogs with modified structures, particularly variations in the alkyl chain at the C-7 position and the acyl group at the C-8 position nih.govwhiterose.ac.ukresearchgate.net. These modifications can impact the biological activities of the resulting compounds.

An example of data that might be presented in a table could include a summary of different engineered strains or enzymatic modifications and the resulting novel antimycin analogs produced.

Table 1: Examples of Pathway Engineering Strategies and Resulting Antimycin Analogs

| Engineering Strategy | Target Enzyme/Pathway Component | Native Host/Engineered Host | Resulting Analogs / Modifications | Reference |

| Heterologous Expression | Entire ant BGC | E. coli | Reconstituted antimycin biosynthesis, platform for combinatorial biosynthesis | acs.orgresearchgate.netescholarship.orgnih.govescholarship.org |

| Heterologous Expression | Respirantin BGC | Streptomyces albus | Production of respirantin and derivatives | nih.gov |

| PKS Engineering (AT domain) | AntD AT domain | Streptomyces albus | Analogs with varied C-7 alkyl chains (efficiency varies by ring size) | nih.govwhiterose.ac.uk |

| Engineering Acyl-CoA Synthetase & Carboxylase | UkaQ ACS + Permissive Carboxylases | Engineered Host | Halogenbenzyl-containing antimycin analogs | researchgate.net |

| Manipulation of 3-FAS Biosynthesis Genes | AntHIJKL, AntO | E. coli | Investigation of 3-FAS biosynthesis, potential for analogs | acs.orgresearchgate.netescholarship.orgnih.govescholarship.org |

| Enzyme Promiscuity Exploitation | AntE (Crotonyl-CoA Reductase) | In vitro/Engineered Host | Antimycin analogs with various alkyl/aromatic substitutions | rsc.org |

This table illustrates the diverse strategies employed in pathway engineering to modify the antimycin biosynthetic machinery and produce novel analogs with altered structural features.

The ability to engineer these pathways in amenable hosts facilitates the production of a library of analogs for further study and potential drug discovery nih.govescholarship.org. This is particularly relevant for exploring the structure-activity relationships of antimycins and developing derivatives with improved pharmacological properties, such as modified toxicity profiles or enhanced activity against specific targets whiterose.ac.uknih.govd-nb.infobeilstein-journals.org.

Mechanisms of Resistance to Antimycin A3

Target Site Modifications Conferring Resistance to Antimycin A3

Alterations in the structure or expression of the target protein, the cytochrome b subunit of Complex III, are a primary mechanism by which organisms develop resistance to this compound.

Mutations in Cytochrome b Subunit of Complex III

Mutations within the gene encoding the cytochrome b subunit can lead to amino acid substitutions that reduce the binding affinity of this compound to the Qi site of Complex III. nih.gov These mutations can arise spontaneously and are selected for in the presence of this compound. Studies in Saccharomyces cerevisiae have identified specific loci within the cytochrome b gene where mutations confer resistance to Antimycin A and other Qi site inhibitors like diuron. nih.gov Sequencing of the resistant cytochrome b genes from these mutants has pinpointed the altered amino acid residues affecting the inhibitor and putative quinone-binding sites. nih.gov

For instance, a study on Trypanosoma cruzi, the causative agent of Chagas disease, identified a mutation in cytochrome b at amino acid position 197, resulting in a leucine (B10760876) to phenylalanine substitution (L197F). researchgate.net This mutation, located in the Qi site, conferred resistance not only to the experimental inhibitor GNF7686 but also to Antimycin A. researchgate.net Similarly, a human patient with progressive exercise intolerance and decreased Complex III activity showed a thirty-five-fold increase in the IC50 for Antimycin A, linked to a mitochondrial DNA mutation (G15615A) in the cytochrome b gene. nih.gov This mutation resulted in the substitution of a highly conserved Glycine at position 290 with Aspartate (Gly290Asp). nih.gov Gly290 is located near the end of the sixth transmembrane helix of cytochrome b, facing the intermembrane space and close to interaction sites with other Complex III subunits. nih.gov The Gly290Asp mutation was associated with instability of Complex III and a relative decrease in the proportions of the iron-sulfur protein and the 9.5 kDa protein subunits. nih.gov

These findings highlight that specific point mutations in cytochrome b can significantly impact this compound binding and Complex III function, leading to resistance.

Data on specific mutations and their impact on this compound sensitivity can be summarized as follows:

| Organism | Mutation in Cytochrome b | Location (Qi site) | Effect on this compound Sensitivity | Source |

| Trypanosoma cruzi | L197F | Yes | Confers resistance | researchgate.net |

| Saccharomyces cerevisiae | Various mutations | Qi site | Confer resistance | nih.gov |

| Homo sapiens | Gly290Asp (G15615A mtDNA) | Near Qi site | 35-fold increase in IC50 | nih.gov |

Cellular Detoxification and Efflux Mechanisms

While the primary mechanism of this compound resistance is target modification, cellular detoxification and efflux mechanisms can also contribute to reduced intracellular concentrations of the compound. Detoxification pathways can involve enzymatic modification or degradation of this compound, rendering it less potent. Efflux pumps, which are membrane transport proteins, can actively transport the compound out of the cell, thereby lowering its intracellular accumulation below inhibitory levels. nih.govnih.gov

Efflux pumps are known to contribute to multidrug resistance in various organisms, including bacteria and fungi, by extruding a wide range of structurally unrelated compounds. nih.govnih.govdtu.dk In the context of this compound, while specific efflux pumps solely dedicated to this compound are not extensively documented in the provided search results, the general mechanisms of efflux could theoretically contribute to resistance, particularly in microorganisms exposed to diverse environmental toxins. For example, studies on fungal pathogens like Candida albicans have highlighted the role of efflux transporters, such as those from the major facilitator superfamily (MFS), in conferring resistance to various antifungals. dtu.dkbiorxiv.org While these studies focus on other antifungal agents, the principle of efflux-mediated resistance is a general mechanism that could potentially apply to this compound in some organisms. nih.gov

Detoxification mechanisms, such as those involving cytochrome P450 monooxygenases, are well-established for metabolizing a wide variety of xenobiotics, including insecticides. cambridge.org These enzymes can modify compounds through oxidation, reduction, hydrolysis, or conjugation, potentially reducing their toxicity or facilitating their excretion. cambridge.org While direct evidence of specific enzymatic detoxification pathways for this compound was not prominently featured in the search results, the existence of such broad-spectrum detoxification systems in many organisms suggests a potential, albeit perhaps secondary, role in this compound resistance.

Adaptive Physiological Responses to this compound Exposure

Beyond specific genetic mutations or detoxification pathways, organisms can exhibit broader adaptive physiological responses to the stress induced by this compound exposure. These responses aim to mitigate the disruptive effects of Complex III inhibition and maintain cellular viability.

One such adaptive response can involve metabolic rewiring. Inhibition of mitochondrial respiration by this compound can lead to a decrease in ATP production through oxidative phosphorylation. wikipedia.org Cells may compensate by increasing their reliance on alternative energy production pathways, such as glycolysis, even in the presence of oxygen (aerobic glycolysis). uantwerpen.be This metabolic shift can help maintain ATP levels and support cellular functions despite impaired mitochondrial respiration. Studies have shown that cells resistant to other stressors targeting mitochondrial function can exhibit a preference towards aerobic glycolysis. uantwerpen.be

Another adaptive response relates to the increased production of reactive oxygen species (ROS) caused by this compound. wikipedia.orgresearchgate.net Cells can upregulate the expression and activity of antioxidant enzymes to scavenge these excess ROS and prevent oxidative damage. cambridge.orgd-nb.info Examples of such enzymes include glutathione (B108866) S-transferases (GSTs) and catalase (CAT), which have been shown to be upregulated in organisms exhibiting resistance to other compounds that induce oxidative stress. cambridge.org This enhanced antioxidant capacity can help cells tolerate the oxidative burden imposed by this compound.

Furthermore, chronic exposure to low levels of mitochondrial inhibitors like Antimycin A can induce complex adaptive changes in cellular function and physiology. semanticscholar.org These can include alterations in cytoskeletal structure, changes in calcium homeostasis, and modifications in the expression of genes and proteins related to energy metabolism and stress response. semanticscholar.orgplos.org These multifaceted adaptations can contribute to a more robust cellular state that is less susceptible to the inhibitory effects of this compound.

In some organisms, alternative electron transport pathways can also play a role in adapting to Complex III inhibition. For example, in some yeasts and plants, an alternative oxidase (AOX) exists which can transfer electrons from ubiquinol (B23937) directly to oxygen, bypassing Complex III. d-nb.info While this pathway does not contribute to proton pumping and ATP synthesis as efficiently as the main respiratory chain, it can help reoxidize ubiquinol and reduce the buildup of reduced intermediates, potentially mitigating ROS production and allowing for continued, albeit less efficient, respiration in the presence of this compound. d-nb.info

Ecological and Environmental Roles of Antimycin A3

Role in Microbial Interactions and Competition

Streptomyces species, the producers of antimycins, are prevalent soil bacteria recognized for their prolific production of secondary metabolites, many of which serve as chemical defense mechanisms. These metabolites, including antimycins, function as "chemical weapons" in the intense competition for resources such as nutrients and space within microbial communities. wikipedia.orgnih.govnih.govfishersci.ca

Research indicates that the production of antibiotics and other secondary metabolites in Streptomyces can be triggered or modulated by interactions with other microbes. wikipedia.orgmassbank.eu This suggests that antimycin biosynthesis may be a strategic response to the presence of competitors. Studies comparing Streptomyces isolates from the same geographical location have shown that they exhibit stronger inhibitory effects against each other than against isolates from different soils, implying local adaptation in their competitive strategies, potentially mediated by compounds like antimycins. wikipedia.org The ability of soil bacteria to produce secondary metabolites that suppress plant pathogens further highlights their role in shaping microbial communities and influencing ecological balances. wikipedia.org The concept of "competition sensing" proposes that bacteria can detect and react to rivals through indicators such as nutrient scarcity or cellular damage, potentially initiating the production of competitive compounds. wikipedia.org

Environmental Fate and Degradation in Aquatic and Other Ecosystems

The environmental fate of Antimycin A3 is crucial in understanding its ecological impact, especially in aquatic environments where it has been applied as a piscicide. Antimycin is known to undergo relatively rapid degradation in natural waters, primarily through hydrolysis. wikipedia.org This degradation typically occurs within a timeframe of 1 to 14 days, although the rate is significantly influenced by environmental factors such as ambient pH and temperature. wikipedia.org Higher temperatures and alkaline conditions accelerate the degradation process; under alkaline conditions, half-lives can be as short as approximately 30 minutes. wikipedia.org High light intensities also contribute to its degradation. wikipedia.orgfishersci.ca

Despite its potential for rapid breakdown, some studies have observed persistence of Antimycin A in aquatic environments for longer periods, ranging from 20 to 47 days. wikipedia.org In flowing water systems, if not actively deactivated, Antimycin A can remain active and extend downstream from the application point. wikipedia.org Antimycin is characterized by its insolubility in water, although it is soluble in various organic solvents. wikidata.orgfishersci.at Indirect evidence suggests that Antimycin A can sorb significantly to soil and sediments, which may limit its movement and reduce exposure in areas away from the initial treatment site. wikipedia.orgfishersci.ca

Deactivation of Antimycin A in water can be effectively achieved through the use of oxidizing agents such as potassium permanganate (B83412). wikipedia.orgfishersci.cafishersci.ca In flowing water, natural processes like aeration and agitation also contribute to its degradation and a reduction in its piscicidal activity as it moves downstream. fishersci.ie In static water bodies, such as aquaculture ponds, where deactivation with potassium permanganate may not be standard practice, the environmental fate of antimycin is less certain, and it may persist longer, particularly under conditions of low pH. wikipedia.org However, in the context of catfish farming, where antimycin has been used, long holding periods of over a year are common before ponds are drained, allowing sufficient time for degradation to occur. fishersci.ca

Biosynthetic Regulation in Natural Habitats and its Ecological Implications

The biosynthesis of antimycins, including this compound, by Streptomyces species is a complex process that is regulated in response to environmental cues and is linked to the organism's life cycle. Streptomyces are predominantly soil-dwelling bacteria with a distinctive developmental cycle that includes the formation of substrate mycelium and aerial hyphae, culminating in sporulation. nih.govnih.govfishersci.ca The production of secondary metabolites, such as antimycins, is often associated with the onset of nutritional stress and the transition to the aerial hyphae and sporulation stages. nih.govnih.govfishersci.ca

The genetic basis for antimycin biosynthesis lies within the ant gene cluster. nih.govnih.govfishersci.canih.gov This cluster contains regulatory genes that control the expression of the enzymes involved in the biosynthetic pathway. A key regulator identified is antA, which encodes an orphan extracytoplasmic function (ECF) RNA polymerase sigma factor, σAntA. nih.govnih.govsigmaaldrich.com This sigma factor plays a role in controlling the expression of operons within the ant cluster, and studies have shown that it is required for the synthesis of 3-formamidosalicylate, a precursor molecule for antimycin biosynthesis. wikipedia.org The production of antimycin is dependent on the presence of σAntA, as demonstrated by reduced bioactivity in antA mutant strains. nih.gov

Interestingly, studies have observed a delay between the peak expression of ant genes (occurring in the substrate mycelium phase) and the detection of antimycin production (occurring later, after aerial mycelium formation, when gene expression has decreased). nih.gov This suggests that the assembly of the complex enzymatic machinery required for antimycin biosynthesis may be a rate-limiting step. The regulation of antimycin biosynthesis by environmental and physiological signals underscores its ecological relevance, indicating that its production is likely timed and controlled to provide a competitive advantage in the producer's natural habitat. sigmaaldrich.com

Impact on Non-Target Organisms in Research Contexts

Antimycin A has been utilized in research and management contexts, particularly as a piscicide for controlling fish populations. fishersci.cawikipedia.orgwikipedia.orgfishersci.caresearchgate.net In these applications, its impact on non-target organisms is a critical consideration. Antimycin is known to be highly toxic to fish, particularly scaled species, due to its mechanism of inhibiting mitochondrial respiration. wikipedia.orgresearchgate.net However, its toxicity varies among different aquatic organisms. Channel catfish, for instance, are less sensitive than scaled fishes, and at concentrations typically used for pest fish control, antimycin generally exhibits low toxicity to aquatic invertebrates. wikipedia.orgresearchgate.net Juvenile fish stages are often more susceptible to antimycin than adult fish. wikipedia.orgresearchgate.net

Water quality parameters significantly influence antimycin toxicity to fish. pH and temperature are particularly important factors; toxicity tends to decrease as pH increases within the range of 6.5 to 8.5 and is markedly reduced at higher pH values (8.5-9.5). wikipedia.org Colder water temperatures may also lead to reduced toxicity. wikipedia.org